molecular formula C18H26N2O3S B12153647 ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12153647
M. Wt: 350.5 g/mol
InChI Key: HJFSVKOKTVDHBC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step often involves the use of cyclization reactions with sulfur-containing reagents.

    Amidation and esterification:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with other piperidine-containing compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine, thiophene, and ester functionalities, which confer specific reactivity and biological activity .

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H26N2O3S/c1-3-23-18(22)16-13-5-4-6-14(13)24-17(16)19-15(21)11-20-9-7-12(2)8-10-20/h12H,3-11H2,1-2H3,(H,19,21)

InChI Key

HJFSVKOKTVDHBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCC(CC3)C

Origin of Product

United States

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